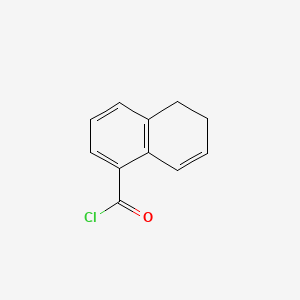
5,6-Dihydronaphthalene-1-carbonyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dihydronaphthalene-1-carbonyl Chloride is a chemical compound with the molecular formula C₁₁H₉ClO and a molecular weight of 192.64 g/mol. It is an intermediate in the synthesis of Palonosetron, a 5-HT3 antagonist used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV). The compound is known for its role in organic synthesis and its utility as a building block in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydronaphthalene-1-carbonyl Chloride typically involves the chlorination of 5,6-Dihydronaphthalene-1-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
5,6-Dihydronaphthalene-1-carboxylic acid+SOCl2→5,6-Dihydronaphthalene-1-carbonyl Chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the reaction.
化学反应分析
Types of Reactions
5,6-Dihydronaphthalene-1-carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can be used to catalyze certain reactions involving this compound.
Major Products
The major products formed from reactions involving this compound depend on the specific nucleophile and reaction conditions. For example, reaction with an amine can yield an amide derivative.
科学研究应用
5,6-Dihydronaphthalene-1-carbonyl Chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is an intermediate in the synthesis of biologically active molecules, such as Palonosetron.
Medicine: It plays a crucial role in the development of drugs used to treat chemotherapy-induced nausea and vomiting.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5,6-Dihydronaphthalene-1-carbonyl Chloride is primarily related to its role as an intermediate in the synthesis of Palonosetron. Palonosetron acts as a 5-HT3 receptor antagonist, blocking the action of serotonin and preventing nausea and vomiting associated with chemotherapy. The molecular targets and pathways involved include the serotonin receptors in the central nervous system.
相似化合物的比较
Similar Compounds
- 5,6-Dihydro-1-naphthalenecarbonyl chloride
- 1-Naphthalenecarbonyl chloride, 5,6-dihydro-
Comparison
5,6-Dihydronaphthalene-1-carbonyl Chloride is unique due to its specific structure and reactivity. Compared to other similar compounds, it is particularly valuable as an intermediate in the synthesis of Palonosetron, highlighting its importance in medicinal chemistry.
属性
分子式 |
C11H9ClO |
|---|---|
分子量 |
192.64 g/mol |
IUPAC 名称 |
5,6-dihydronaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C11H9ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h2-3,5-7H,1,4H2 |
InChI 键 |
XPGNGDMETRWBLV-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=C1)C(=CC=C2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















